2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine: Exhibits similar biological activities but with different potency and selectivity.
2-(3,4-Dimethoxyphenyl)-6-chloroimidazo[1,2-a]pyridine: Similar structure but with chlorine instead of fluorine, leading to different chemical reactivity and biological activity.
Uniqueness
2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C15H13FN2O2 |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13FN2O2/c1-19-13-5-3-10(7-14(13)20-2)12-9-18-8-11(16)4-6-15(18)17-12/h3-9H,1-2H3 |
InChI Key |
CGSFUQNEOSBUJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)F)OC |
Origin of Product |
United States |
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